2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid
Overview
Description
“2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid” is a chemical compound with the molecular formula C6H5ClN2O2S . It has a molecular weight of 204.64 g/mol . The compound is also known by other names such as “5-chloro-2-methylthio pyrimidine-4-carboxylic acid”, “5-chloro-2-methylsulfanyl pyrimidine-4-carboxylic acid”, and “4-pyrimidinecarboxylic acid, 5-chloro-2-methylthio” among others .
Molecular Structure Analysis
The InChI Key for “this compound” is SEPCYCDQJZTPHO-UHFFFAOYSA-N . The SMILES string representation is CSC1=NC=C (C (=N1)C (=O)O)Cl .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 204.64 g/mol .Mechanism of Action
Target of Action
It is known to be a synthetic intermediate in the preparation of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors . These targets play crucial roles in cellular signaling and viral replication, respectively.
Mode of Action
Given its use in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it can be inferred that it may interact with these targets to inhibit their activity .
Biochemical Pathways
GSK3β is involved in numerous cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis .
Result of Action
As a precursor in the synthesis of gsk3β inhibitors and non-nucleoside reverse transcriptase inhibitors, it may contribute to the inhibition of these targets, potentially affecting cellular signaling and viral replication .
Advantages and Limitations for Lab Experiments
One advantage of 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid is its potential as a lead compound for the development of new DHODH inhibitors. However, one limitation is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
For 2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid research include the development of new and more efficient synthesis methods, the optimization of its DHODH inhibitory activity, and the exploration of its potential as an anticancer and anti-inflammatory agent. In addition, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Scientific Research Applications
2-Chloro-4-(methylthio)pyrimidine-5-carboxylic acid has been used in scientific research as a potential inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo synthesis of pyrimidine nucleotides. DHODH is a target for the treatment of cancer, autoimmune diseases, and viral infections. This compound has been shown to inhibit DHODH activity in vitro and in vivo, making it a potential lead compound for the development of new DHODH inhibitors.
Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes in contact with skin, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
2-chloro-4-methylsulfanylpyrimidine-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2S/c1-12-4-3(5(10)11)2-8-6(7)9-4/h2H,1H3,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISWCDGSFQYXKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC=C1C(=O)O)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1198306-44-3 | |
Record name | 2-chloro-4-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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